4-Bromo-2-[3-(2-thienyl)acryloyl]phenyl 4-morpholinecarboxylate
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Overview
Description
4-Bromo-2-[3-(2-thienyl)acryloyl]phenyl 4-morpholinecarboxylate is a complex organic compound that features a bromine atom, a thienyl group, and a morpholine carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[3-(2-thienyl)acryloyl]phenyl 4-morpholinecarboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction is known for its mild conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[3-(2-thienyl)acryloyl]phenyl 4-morpholinecarboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, would depend on the desired reaction and product.
Major Products
The major products formed from these reactions would vary based on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for 4-Bromo-2-[3-(2-thienyl)acryloyl]phenyl 4-morpholinecarboxylate would depend on its specific application. In a biochemical context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Bromo-2-[3-(2-thienyl)acryloyl]phenyl 4-morpholinecarboxylate include other brominated phenyl derivatives and thienyl-containing compounds. Examples might include:
- 4-Bromo-2-[3-(2-thienyl)acryloyl]phenyl 4-piperidinecarboxylate
- 4-Bromo-2-[3-(2-thienyl)acryloyl]phenyl 4-pyrrolidinecarboxylate
Uniqueness
What sets this compound apart is its specific combination of functional groups, which can confer unique chemical properties and reactivity. This makes it a valuable compound for targeted research applications .
Properties
IUPAC Name |
[4-bromo-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO4S/c19-13-3-6-17(24-18(22)20-7-9-23-10-8-20)15(12-13)16(21)5-4-14-2-1-11-25-14/h1-6,11-12H,7-10H2/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXMPUQPBNHIHU-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=C(C=C(C=C2)Br)C(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)OC2=C(C=C(C=C2)Br)C(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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